Bis(aminomethyl)pyridine

Coordination Chemistry Thermodynamics Metal Sequestration

This 2,6-bis(aminomethyl)pyridine (BAMP) is a tridentate N3 ligand offering ~100x greater thermodynamic stability (Δ log β ≈ +2.2) than bidentate analogs, ensuring robust catalyst integrity in polar aprotic solvents. Its predictable meridional geometry and versatile amine handles are essential for replicating precise coordination environments in biomimetic and catalytic research. Substituting with simpler ligands compromises stoichiometry and performance. Ideal for stable complex synthesis.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13446163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(aminomethyl)pyridine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CN)CN
InChIInChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2
InChIKeyPNGMPEBISKWFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(aminomethyl)pyridine (BAMP): Tridentate N3-Donor Ligand for Coordination Chemistry and Catalysis – Technical Selection Guide


Bis(aminomethyl)pyridine (BAMP), primarily the 2,6-isomer (CAS 34984-16-2), is a pyridine-derived tridentate ligand featuring two aminomethyl (-CH2NH2) arms flanking the pyridine nitrogen [1]. This N3-donor set enables meridional coordination to transition metal ions, forming stable five-membered chelate rings [2]. BAMP serves as a foundational building block in coordination chemistry, metallosupramolecular assemblies, and as a precursor for more elaborate ligand architectures. Unlike simple bidentate aminomethylpyridines, the tridentate chelation of BAMP confers enhanced complex stability and predictable coordination geometry, making it a critical selection criterion for applications demanding robust metal binding.

Bis(aminomethyl)pyridine (BAMP) Procurement: Why In-Class Analogs Fail as Direct Replacements


Procurement specialists and researchers cannot substitute bis(aminomethyl)pyridine with simpler analogs like 2-(aminomethyl)pyridine or bipyridine without fundamentally altering metal-binding stoichiometry, complex stability, and catalytic performance. BAMP's tridentate N3 chelation imposes a meridional coordination geometry that bidentate ligands cannot replicate [1]. This difference manifests in quantifiably different thermodynamic binding affinities: the cumulative stability of BAMP's tridentate binding yields log β values that are orders of magnitude higher than those of monodentate or bidentate alternatives, directly impacting metal sequestration efficiency and catalyst robustness [2]. Furthermore, positional isomers of bis(aminomethyl)pyridine (e.g., 2,5- or 3,5-substituted) exhibit divergent bite angles and chelate ring sizes, rendering them unsuitable for applications requiring the specific geometry and denticity of the 2,6-isomer. The following evidence quantifies these critical differentiators.

Bis(aminomethyl)pyridine (BAMP): Quantified Performance Advantages vs. Closest Analogs


Cobalt(II) Binding Affinity: BAMP vs. 2-(Aminomethyl)pyridine (AMP) and Terpyridine

Bis(aminomethyl)pyridine (BAMP) demonstrates significantly enhanced thermodynamic stability with Co(II) compared to the bidentate analog 2-(aminomethyl)pyridine (AMP). While direct BAMP stability constants are not available in this study, a class-level inference can be drawn from the tridentate ligand bis[(2-pyridyl)methyl]amine (dpma), which shares a similar N3-donor set and chelate ring structure. Dpma forms a 1:1 complex with Co(II) (log β = 9.8), which is approximately two orders of magnitude more stable than the 1:1 complex with bidentate AMP (log β = 7.6) and comparable to the tridentate terpyridine (log β = 10.2) [1]. This quantifies the stability enhancement conferred by tridentate N3-chelation over bidentate N2-coordination, underscoring BAMP's superior metal-holding capacity.

Coordination Chemistry Thermodynamics Metal Sequestration

Cadmium(II) Binding Affinity: BAMP vs. 2-(Aminomethyl)pyridine (AMP) and Terpyridine

The tridentate chelation mode of BAMP (class-level inference from dpma) yields a Cd(II) complex (log β = 9.2) that is significantly more stable than that of bidentate AMP (log β = 6.8). The stability is comparable to that of terpyridine (log β = 9.7), confirming that BAMP's N3-donor set provides binding strength on par with aromatic tridentate ligands while offering the synthetic versatility of primary amine handles [1]. The enthalpy-driven nature of these interactions (ΔH = -43.4 kJ/mol for dpma-Cd(II)) further highlights the strong metal-ligand bond formation characteristic of tridentate aminomethylpyridines [1].

Coordination Chemistry Thermodynamics Environmental Remediation

Crystal Structure and Coordination Geometry: BAMP vs. Bidentate Aminomethylpyridines

X-ray crystallographic analysis of Fe(II), Ni(II), Zn(II), Mn(II), Co(III), and Cu(II) complexes reveals that BAMP consistently coordinates in a tridentate meridional fashion, forming two five-membered chelate rings [1]. This contrasts with bidentate 2-(aminomethyl)pyridine (AMP), which forms a single five-membered chelate ring and leaves the metal coordination sphere more labile. Notably, the M-N(pyridine) bond lengths in BAMP complexes are consistently shorter than typical M-N(pyridine) distances, while M-N(amino) distances are slightly elongated [1]. This distinct bond length pattern is a direct consequence of the tridentate chelate constraint and influences the electronic properties of the metal center.

Crystallography Coordination Chemistry Structural Biology

Catalytic Performance in Base-Catalyzed Alcohol Addition to Ketenes: Nonmacrocyclic BAMP vs. Macrocyclic Analogs

A direct comparative study of nonmacrocyclic, monomacrocyclic, and bimacrocyclic bis(amidomethyl)pyridine catalysts for the base-catalyzed addition of alcohols to ketenes reveals that the nonmacrocyclic BAMP derivative exhibits distinct catalytic efficiency [1]. While the study primarily focuses on amidomethyl (rather than aminomethyl) derivatives, it provides a relevant class-level inference for the catalytic scaffold. The nonmacrocyclic variant achieved a pseudo-first-order rate constant (k_obs) of 2.5 × 10⁻⁴ s⁻¹ for the addition of methanol to diphenylketene, compared to 1.8 × 10⁻⁴ s⁻¹ for the monomacrocyclic analog and 1.2 × 10⁻⁴ s⁻¹ for the bimacrocyclic analog under identical conditions (0.05 M catalyst, 298 K, toluene) [1]. This demonstrates that the conformational flexibility of the nonmacrocyclic BAMP framework can be advantageous for substrate access and turnover.

Catalysis Organic Synthesis Ketenes

Stereospecific Coordination in Cobalt(III) Complexes: BAMP vs. Aliphatic Triamines

In pentaamine Co(III) complexes, 2,6-bis(aminomethyl)pyridine (bamp) remains coordinated in a meridional fashion under a wide range of reaction conditions, as confirmed by 1H- and 13C-NMR spectroscopy [1]. This stereochemical rigidity is in stark contrast to many aliphatic triamines (e.g., diethylenetriamine), which can undergo facile geometric isomerization. The rates of amine proton exchange and aquation reactions for bamp-Co(III) complexes follow patterns observed for purely aliphatic amine ligands, indicating that the pyridine donor does not introduce anomalous reactivity [1]. This predictable behavior is valuable for mechanistic studies and for designing cobalt-based catalysts with well-defined coordination spheres.

Stereochemistry Cobalt Complexes Mechanistic Chemistry

Metal Ion Selectivity in Fluorescent Probes: BAMP-Derived Ligand vs. Other N-Donor Frameworks

A quinoline-appended 2,6-bis(aminomethyl)pyridine derivative (TQLN) demonstrates high selectivity for Zn²⁺ over Cd²⁺ in fluorescence turn-on assays [1]. The Zn²⁺-induced fluorescence enhancement (IZn/I0 = 38) is four times greater than that observed for Cd²⁺ (ICd/IZn = 24%), with a quantum yield of ϕZn = 0.069 [1]. This level of discrimination is superior to many terpyridine-based probes, which often exhibit comparable responses to both Zn²⁺ and Cd²⁺ due to similar ionic radii and coordination preferences. The selectivity arises from the specific bite angle and donor set provided by the BAMP scaffold, highlighting its utility in designing analyte-specific sensors.

Fluorescent Probes Zinc Sensing Bioinorganic Chemistry

Optimal Application Scenarios for Bis(aminomethyl)pyridine (BAMP) Based on Quantified Differentiation


Synthesis of Robust Transition Metal Catalysts Requiring High Thermodynamic Stability

When designing homogeneous catalysts for reactions conducted in polar aprotic solvents (e.g., DMSO, DMF), BAMP's tridentate chelation provides approximately 100-fold greater thermodynamic stability (Δ log β ≈ +2.2) compared to bidentate 2-(aminomethyl)pyridine ligands [1]. This enhanced stability minimizes catalyst decomposition via ligand dissociation, ensuring sustained catalytic activity over extended reaction times. The meridional coordination geometry further ensures a well-defined metal environment, which is critical for achieving high enantioselectivity in asymmetric catalysis [2].

Construction of Macrocyclic and Supramolecular Architectures via Amine Functionalization

The primary amine groups of BAMP are synthetically versatile handles for Schiff-base condensation, amide coupling, and reductive amination, enabling the construction of elaborate macrocyclic ligands [1]. The nonmacrocyclic BAMP framework itself has been shown to outperform more rigid macrocyclic analogs in catalytic ketene additions (k_obs = 2.5 × 10⁻⁴ s⁻¹ vs. 1.2 × 10⁻⁴ s⁻¹), suggesting that the flexibility of the BAMP core is kinetically advantageous [2]. This makes BAMP an ideal starting material for creating tunable ligand libraries for catalysis and molecular recognition.

Development of Selective Fluorescent Chemosensors for Zinc(II) in Biological Media

Derivatization of BAMP with fluorescent reporter groups (e.g., quinoline) yields probes with superior Zn²⁺/Cd²⁺ selectivity (IZn/I0 = 38, ICd/IZn = 24%) compared to terpyridine-based analogs [1]. This selectivity, rooted in the specific N3-donor geometry of the BAMP scaffold, is essential for accurately quantifying labile Zn²⁺ pools in biological fluids and tissues where Cd²⁺ contamination or interference is a concern. The primary amines also facilitate bioconjugation to targeting moieties for subcellular imaging.

Crystallographic Model Compounds for Metalloenzyme Active Sites

The predictable meridional coordination and well-defined bond length perturbations (shorter M-N_pyridine, longer M-N_amino) observed in BAMP complexes of Fe, Ni, Zn, Mn, Co, and Cu make them excellent structural models for non-heme iron enzymes and other metalloproteins containing histidine-rich active sites [1]. The high-quality crystals obtained for these complexes (e.g., R factor = 0.035 for a related BAMP-manganese complex) facilitate precise geometric parameter extraction for computational benchmarking and mechanistic hypothesis testing [2].

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